FM 2-10

Description

Properties

IUPAC Name |

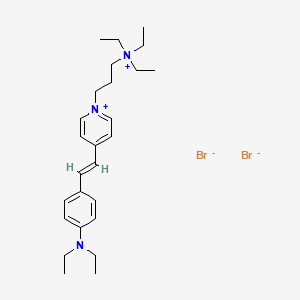

3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3.2BrH/c1-6-28(7-2)26-16-14-24(15-17-26)12-13-25-18-21-27(22-19-25)20-11-23-29(8-3,9-4)10-5;;/h12-19,21-22H,6-11,20,23H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNKJDYNEWLULB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of FM 2-10 Dye

Audience: Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

The fluorescent styryl dye FM 2-10 is a powerful tool for investigating plasma membrane dynamics, particularly in the context of synaptic vesicle endocytosis and exocytosis.[1][2] Its utility stems from its unique amphipathic molecular structure and environment-sensitive fluorescence.[3][4]

1.1 Molecular Structure and Properties this compound, chemically known as N-(3-triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide, is an amphipathic molecule.[5][6] It consists of two main parts:

-

A lipophilic tail that readily inserts into the outer leaflet of lipid membranes.[7][8]

-

A hydrophilic, positively charged head group that prevents the dye from permeating the membrane and entering the cytoplasm.[3][7][9]

A key characteristic of this compound is that it is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent when it partitions into a lipid environment, such as a cell membrane.[9][10][11] This dramatic increase in quantum yield upon membrane binding is the fundamental principle behind its use.[9][11] Compared to the widely used analogue FM 1-43, this compound is more hydrophilic (less lipophilic).[5][9] This property results in a faster rate of dissociation from the membrane (destaining), which can be advantageous for certain quantitative applications requiring rapid washout kinetics.[10][12][13]

1.2 Activity-Dependent Staining and Destaining The mechanism of this compound relies on the process of compensatory endocytosis that follows neuronal firing and neurotransmitter release. The process can be broken down into the following steps:

-

Membrane Labeling: When added to an extracellular solution, this compound partitions into the plasma membrane of cells, causing the surface to become fluorescent.[3][7]

-

Activity-Dependent Uptake (Staining): When a neuron is stimulated (e.g., electrically or with a high-potassium solution), synaptic vesicles fuse with the presynaptic membrane to release their contents (exocytosis).[3][9] The subsequent retrieval of this vesicular membrane via endocytosis traps the this compound dye present on the cell surface inside the newly formed vesicles.[4][9][14]

-

Visualization: After the extracellular dye is washed away, the internalized dye remains trapped within the vesicle lumen, rendering the recycled vesicle pool brightly fluorescent.[3][7] The fluorescence intensity is proportional to the number of newly formed vesicles, providing a measure of endocytic activity.[4][10]

-

Release on Exocytosis (Destaining): Subsequent rounds of stimulation in a dye-free solution will cause these labeled vesicles to fuse again with the plasma membrane.[3] Upon fusion, the trapped this compound is released back into the vast extracellular space, leading to its dilution and a dramatic decrease in fluorescence.[4][10] This loss of fluorescence (destaining) provides a direct measurement of exocytosis.[12]

This cycle of staining and destaining allows for real-time monitoring of the entire synaptic vesicle recycling process.[11]

Quantitative Data

The key properties of this compound are summarized below. Note that spectral properties can vary slightly depending on the solvent and local environment (i.e., aqueous solution vs. lipid membrane).

| Property | Value | Reference(s) |

| Full Chemical Name | N-(3-triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide | [5][6] |

| Molecular Weight | 555.43 g/mol | [1][5] |

| Excitation (in Membrane) | ~480 - 485 nm | [10][15] |

| Emission (in Membrane) | ~600 - 610 nm | [10][15] |

| Excitation (in MeOH) | 510 nm | [10] |

| Emission (in MeOH) | 625 nm | [10] |

| Solubility | Water, DMSO | [5][16] |

Experimental Protocols

The following is a generalized protocol for imaging synaptic vesicle recycling in cultured neurons using this compound. Concentrations and stimulation parameters should be optimized for the specific preparation.

3.1 Materials and Reagents

-

This compound Dye: Prepare a 1-10 mM stock solution in water or DMSO. Store protected from light at 4°C or -20°C.[4][9][10]

-

Imaging Buffer: A HEPES-based saline solution (e.g., Tyrode's solution) is appropriate.[3]

-

High K+ Stimulation Buffer: An imaging buffer where NaCl is replaced by KCl to a final concentration of 45-90 mM to induce depolarization.[3][9]

-

Cultured Neurons: Neurons cultured on coverslips suitable for microscopy.

-

Epifluorescence Microscope: Equipped with appropriate filters for this compound (e.g., FITC/Cy3 filter set), a water-immersion objective, and a sensitive camera.[9]

3.2 Staining (Vesicle Loading) Protocol

-

Preparation: Place the coverslip with cultured neurons in an imaging chamber and replace the culture medium with imaging buffer. Acquire a baseline "pre-stimulation" image.

-

Loading Solution: Dilute the this compound stock solution into the High K+ Stimulation Buffer to a final working concentration. Typical concentrations range from 5 µM to 100 µM.[7][9][12]

-

Stimulation: Replace the imaging buffer with the this compound loading solution and incubate for 1-2 minutes to depolarize the neurons and induce exocytosis, followed by compensatory endocytosis which loads the dye.[3]

-

Incubation: Allow the dye to remain on the cells for an additional 60 seconds after stimulation to ensure complete endocytosis.[7]

3.3 Washing and Imaging Protocol

-

Wash: Thoroughly wash the cells with fresh, dye-free imaging buffer for 5-10 minutes to remove all extracellular dye and dye loosely bound to the plasma membrane.[7] this compound's higher hydrophilicity allows for a more complete washout from the surface membrane compared to FM 1-43.[12]

-

Imaging: Acquire images of the stained presynaptic terminals. The fluorescent puncta represent clusters of newly recycled, dye-filled synaptic vesicles.[3]

3.4 Destaining (Vesicle Unloading) Protocol

-

Stimulation: To induce exocytosis of the labeled vesicles, stimulate the neurons again using either electrical field stimulation or by perfusing the chamber with High K+ Stimulation Buffer (without dye).[9]

-

Image Acquisition: Acquire a time-lapse series of images during the stimulation.

-

Analysis: The rate and extent of fluorescence decrease correspond to the rate and extent of exocytosis.

Important Technical Considerations

-

Muscarinic Receptor Antagonism: Both FM 1-43 and this compound have been shown to act as competitive antagonists at muscarinic acetylcholine receptors.[8][13] This pharmacological activity should be considered when interpreting results, especially in cholinergic systems or when studying pathways modulated by muscarinic signaling.[8]

-

Nonspecific Staining: In some preparations, FM dyes can produce background fluorescence from nonspecific membrane staining.[4][8] Thorough washing is critical to minimize this artifact. The faster washout rate of this compound can be beneficial in reducing this background compared to more lipophilic analogues.[13]

-

Photobleaching: Like all fluorophores, this compound is susceptible to photobleaching. Imaging parameters should be optimized to minimize light exposure, and photobleaching rates should be assessed as a potential source of artifact.[3]

-

Toxicity: While generally considered non-toxic for acute experiments, unhealthy or damaged cells can exhibit excessive and uncontrolled dye uptake, which can be a useful indicator for excluding compromised cells from analysis.[16][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Use of FM Dyes to Analyze Plant Endocytosis | Springer Nature Experiments [experiments.springernature.com]

- 3. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. cdn.gentaur.com [cdn.gentaur.com]

- 6. MM 2-10 [N-(3-Triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Live imaging of bulk endocytosis in frog motor nerve terminals using FM dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 16. web.mit.edu [web.mit.edu]

- 17. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [en.bio-protocol.org]

An In-depth Technical Guide to the Photophysical Properties of FM 2-10 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

The styryl dye FM 2-10, scientifically known as N-(3-Triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide, is a vital tool in the field of neuroscience and cell biology.[1][2] Its utility lies in its ability to reversibly stain cellular membranes, making it an invaluable probe for the real-time visualization of dynamic membrane processes, most notably synaptic vesicle endocytosis and exocytosis.[3][4][5][6][7] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its application, and visual representations of its mechanism and experimental workflow.

Core Photophysical Properties

This compound is an amphipathic molecule, possessing a hydrophilic head group and a lipophilic tail. This structure allows it to insert into the outer leaflet of the plasma membrane but prevents it from crossing into the cytoplasm.[5] A key characteristic of FM dyes is their significant increase in fluorescence quantum yield upon binding to a lipid membrane compared to when they are in an aqueous solution.[3][5] This property is fundamental to its application, as it provides a high signal-to-noise ratio, enabling the clear visualization of stained membranes against a dark background.

Quantitative Photophysical Data

| Property | Value | Notes |

| Chemical Name | N-(3-Triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide | |

| Molecular Formula | C₂₆H₄₁Br₂N₃ | |

| Molecular Weight | 555.43 g/mol | |

| Excitation Maximum (λex) | ~480 nm (in membranes)[10] | Can be effectively excited by a 488 nm laser line.[11] |

| Emission Maximum (λem) | ~600 nm (in membranes)[10] | |

| Stokes Shift | ~120 nm | |

| Quantum Yield (Φ) | Low in aqueous solution; significantly increases upon membrane binding. | Specific quantitative value in membrane is not consistently reported. |

| Fluorescence Lifetime (τ) | Expected to be in the nanosecond (ns) range. | Specific quantitative value is not consistently reported. |

| Extinction Coefficient (ε) | Not consistently reported. |

Mechanism of Membrane Staining and Vesicle Tracking

The primary application of this compound is in the study of synaptic vesicle recycling. The mechanism relies on the dye's inability to cross the cell membrane and its fluorescence enhancement upon membrane binding.

During neuronal activity, synaptic vesicles fuse with the presynaptic membrane (exocytosis) to release neurotransmitters. In the presence of this compound in the extracellular medium, the newly exposed vesicle membrane incorporates the dye. Subsequently, when the vesicle membrane is retrieved back into the cell through endocytosis, the dye is trapped within the lumen of the newly formed vesicle, rendering it fluorescent.[5] By washing away the extracellular dye, only the internalized, fluorescent vesicles remain, allowing for their visualization and tracking. A subsequent round of stimulation will cause these labeled vesicles to undergo exocytosis, leading to the release of the dye and a decrease in fluorescence, which can be quantified to measure the rate of exocytosis.

Experimental Protocols

The following is a detailed protocol for staining cultured hippocampal neurons with this compound to visualize synaptic vesicle recycling.

Materials

-

This compound dye (stock solution, e.g., 1-5 mM in water)

-

Cultured hippocampal neurons on coverslips

-

Tyrode's solution (or other suitable physiological saline)

-

High K⁺ Tyrode's solution (for depolarization-induced stimulation)

-

Ca²⁺-free Tyrode's solution (for washing and imaging)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if required for post-staining analysis

-

Fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~480 nm, emission ~600 nm) and a sensitive camera.

Staining Procedure

-

Preparation of Staining Solution: Prepare a working solution of this compound in high K⁺ Tyrode's solution at a final concentration of 25-100 µM. The optimal concentration may need to be determined empirically for the specific cell type and experimental conditions.

-

Cell Preparation: Transfer a coverslip with cultured neurons to an imaging chamber pre-filled with normal Tyrode's solution.

-

Stimulation and Staining: To induce synaptic vesicle recycling, replace the normal Tyrode's solution with the this compound staining solution (in high K⁺ Tyrode's solution). Incubate for 1-2 minutes at room temperature. This will depolarize the neurons, triggering exocytosis and subsequent endocytosis, leading to the uptake of the dye.[5]

-

Washing: After the staining period, thoroughly wash the cells with Ca²⁺-free Tyrode's solution for 5-10 minutes to remove the extracellular dye and arrest further synaptic activity. Multiple washes are recommended to ensure complete removal of background fluorescence.

-

Imaging: Image the stained neurons using a fluorescence microscope. The fluorescent puncta observed represent clusters of newly recycled synaptic vesicles.

Destaining Procedure

-

Baseline Imaging: Acquire a series of baseline images of the stained neurons in Ca²⁺-free Tyrode's solution.

-

Stimulation for Destaining: To induce exocytosis of the labeled vesicles, perfuse the chamber with high K⁺ Tyrode's solution (without this compound).

-

Time-Lapse Imaging: Acquire a time-lapse series of images during the stimulation period. The decrease in fluorescence intensity of the puncta corresponds to the release of the dye from the synaptic vesicles.

-

Data Analysis: Quantify the fluorescence intensity of individual puncta over time to determine the rate of destaining, which reflects the rate of exocytosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to study synaptic vesicle recycling.

Conclusion

This compound remains a powerful and widely used tool for the investigation of membrane dynamics, particularly in the context of synaptic function. Its favorable photophysical properties, most notably the significant increase in fluorescence upon membrane incorporation, allow for the sensitive and specific labeling of recycling synaptic vesicles. By following the detailed protocols and understanding the underlying mechanism of action as outlined in this guide, researchers can effectively employ this compound to gain valuable insights into the intricate processes of endocytosis and exocytosis in living cells. While precise quantum yield and lifetime values remain elusive in common literature, the qualitative understanding and practical application of this dye continue to drive discoveries in neuroscience and related fields.

References

- 1. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FM™ 2-10 (N-(3-Triethylammoniumpropyl)-4-(4-(Diethylamino)styryl)Pyridinium Dibromide) 5 mg [thermofisher.com]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. Spectrum [this compound] | AAT Bioquest [aatbio.com]

FM 2-10: A Technical Guide to Solubility and Stability in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM 2-10, a lipophilic styryl dye, is a vital tool for researchers studying membrane dynamics, particularly in neuroscience for tracking synaptic vesicle endocytosis and exocytosis. Its utility is intrinsically linked to its solubility and stability in aqueous buffers used in physiological experiments. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While precise quantitative data on solubility limits and degradation kinetics in various buffers are not extensively documented in publicly available literature, this guide synthesizes information from manufacturer datasheets and published experimental protocols to provide a practical framework for its use. The document outlines recommended solvents, storage conditions, and buffer systems in which this compound has been successfully employed, alongside a discussion on its known stability limitations, such as photostability.

Introduction to this compound

This compound, with the chemical name N-(3-Triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide, is a fluorescent probe that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into lipid membranes. This property makes it an excellent tool for real-time imaging of cellular membrane trafficking. As a more hydrophilic analog of FM 1-43, it is reported to have a faster destaining rate in some applications. The successful application of this compound is critically dependent on its proper handling and use in appropriate buffered solutions that maintain its chemical integrity and ensure its availability for membrane staining.

Solubility of this compound

Table 1: Solubility Characteristics of this compound

| Solvent/Buffer System | Reported Solubility | Concentration in Use | Source |

| Water | Soluble | Stock solutions typically prepared in water. | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions can be prepared in DMSO. | [1] |

| HEPES-buffered saline | Implied soluble for experimental use | Used in protocols for neuronal staining. | |

| Tyrode's solution | Implied soluble for experimental use | Utilized in live-cell imaging experiments. | |

| Phosphate-Buffered Saline (PBS) | Implied soluble for experimental use | Mentioned as a buffer in some protocols. |

Experimental Protocol: Preparation of this compound Stock Solution

A common practice for preparing a stock solution of this compound is as follows:

-

Reconstitution of Lyophilized Powder: The lyophilized this compound powder is typically dissolved in high-purity water or DMSO to create a concentrated stock solution.

-

Concentration: Stock solution concentrations are often in the range of 1 to 10 mM.

-

Storage: These stock solutions should be stored at ≤–20°C and protected from light.

Caption: Workflow for the preparation and storage of this compound stock solutions.

Stability of this compound in Buffer

The stability of this compound is a critical factor for the reproducibility of experimental results. Stability can be affected by storage conditions, buffer composition, pH, temperature, and light exposure.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

Table 2: Recommended Storage and Handling of this compound

| Form | Storage Temperature | Light Protection | Duration | Source |

| Lyophilized Powder | Room Temperature or -20°C | Required | Up to 6 months at RT; longer at -20°C | |

| Stock Solution (in Water or DMSO) | ≤–20°C | Required | At least 12 months |

Buffer Compatibility and pH

This compound has been successfully used in a variety of physiological buffers, suggesting its compatibility and short-term stability in these solutions for the duration of typical experiments. While detailed studies on the effect of a wide pH range on this compound stability are not available, its fluorescence emission has been noted to be pH-dependent.

Table 3: Buffer Systems Used in this compound Experimental Protocols

| Buffer System | Typical pH | Application |

| HEPES-buffered solutions | ~7.4 | Neuronal activity studies |

| Tyrode's solution | ~7.4 | Live-cell imaging of synaptic vesicle recycling |

| MOPS buffer | Not specified | Studies on bacterial membranes |

Experimental Protocol: General Stability Testing Workflow

A generalized workflow for assessing the stability of a compound like this compound in a specific buffer would involve:

-

Solution Preparation: Prepare the this compound solution in the buffer of interest at the desired concentration.

-

Incubation: Aliquot the solution and incubate under various conditions (e.g., different temperatures, light/dark).

-

Time-Point Analysis: At specified time points, analyze the samples.

-

Analytical Methods: Employ techniques such as UV-Vis spectrophotometry to monitor for changes in absorbance spectra, and High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation products and quantify the remaining parent compound.

Caption: A logical workflow for conducting a stability study of this compound in a buffer.

Photostability

A significant consideration for any fluorescent probe is its photostability. While quantitative photobleaching rates for this compound are not widely published, some studies suggest that other styryl dyes, such as FM4-64, may offer greater photostability. For experiments involving prolonged or intense illumination, it is crucial to assess the rate of photobleaching under the specific experimental conditions.

Experimental Protocol: Assessing Photobleaching

-

Sample Preparation: Prepare a sample of this compound stained cells or a solution of the dye.

-

Imaging: Acquire images continuously or at set intervals using the same illumination intensity and duration planned for the experiment.

-

Analysis: Measure the fluorescence intensity over time in a region of interest. A decrease in intensity in the absence of biological processes (like exocytosis) indicates photobleaching.

-

Mitigation: To minimize photobleaching, use the lowest possible excitation light intensity and the shortest exposure times necessary to obtain a sufficient signal-to-noise ratio. The use of antifade reagents in fixed-cell imaging can also be considered.

Signaling Pathways and Experimental Contexts

This compound is primarily a tool for visualizing membrane dynamics and does not directly participate in or modulate signaling pathways as its primary function. However, it is used to study the outcomes of signaling events that lead to vesicle trafficking.

Caption: Conceptual diagram showing how this compound is used to visualize synaptic vesicle recycling.

Conclusion and Recommendations

This compound is a valuable fluorescent probe for the study of membrane dynamics. While it is known to be soluble in water and DMSO and is compatible with common physiological buffers for short-term experiments, there is a notable lack of detailed, quantitative data on its solubility limits and long-term stability under various conditions. Researchers should exercise caution and adhere to the manufacturer's storage and handling recommendations. For demanding applications, it is advisable to empirically determine the stability of this compound in the specific buffer system and under the experimental conditions being used. Further research into the physicochemical properties of this compound would be highly beneficial to the scientific community that relies on this important tool.

References

The Hydrophilic Nature of FM 2-10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophilic properties of the FM 2-10 membrane probe, a vital tool in the study of cellular membrane dynamics. This document details the probe's physicochemical characteristics, offers comprehensive experimental protocols for its use, and illustrates the cellular pathways it helps to elucidate.

Core Principles of this compound and its Hydrophilic Character

This compound is a fluorescent styryl dye specifically designed to probe the plasma membrane and track endocytic and exocytic events. Its utility is rooted in its amphipathic nature, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) domains. This dual characteristic dictates its interaction with the cellular environment.

The chemical structure of this compound consists of a positively charged hydrophilic head group and a hydrophobic tail. This structure allows the dye to readily insert its hydrophobic tail into the outer leaflet of the cell's lipid bilayer, while the charged head group remains in the aqueous extracellular space, preventing the molecule from permeating the membrane. This compound is notably more hydrophilic compared to other analogs like FM 1-43, a property that leads to a faster rate of dissociation (departitioning) from the membrane. This characteristic is particularly advantageous for quantitative studies of rapid membrane turnover.

Quantitative Data

The following tables summarize the key quantitative properties of the this compound membrane probe.

| Property | Value | Reference(s) |

| Chemical Name | N-(3-Triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide | |

| Molecular Weight | 555.43 g/mol | |

| Solubility | Water soluble | |

| logP (Octanol-Water) | -2.0 |

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | ~480 | |

| Emission Maximum | ~600 |

Experimental Protocols

This section provides a detailed, generalized protocol for studying synaptic vesicle recycling in cultured neurons using this compound. This protocol is a synthesis of methodologies described in the scientific literature and can be adapted for specific experimental needs.

Labeling of the Total Recycling Pool of Synaptic Vesicles

This protocol is designed to label all synaptic vesicles that are actively recycling.

Materials:

-

This compound stock solution (e.g., 10 mM in water)

-

Cultured neurons on coverslips

-

Tyrode's solution (or other suitable physiological saline)

-

High K+ Tyrode's solution (e.g., 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

-

Imaging chamber for microscopy

-

Fluorescence microscope with appropriate filter sets for this compound (e.g., FITC/GFP cube)

Procedure:

-

Preparation: Place a coverslip with cultured neurons in the imaging chamber and perfuse with standard Tyrode's solution.

-

Staining (Loading):

-

Prepare a working solution of this compound in high K+ Tyrode's solution. The final concentration of this compound can range from 25 to 400 µM, depending on the cell type and experimental goals. A common starting concentration is 100 µM.

-

Stimulate the neurons by perfusing the chamber with the this compound/high K+ solution for 1-2 minutes. This depolarization will induce exocytosis and subsequent endocytosis, leading to the uptake of the dye into recycling synaptic vesicles.

-

-

Wash:

-

Thoroughly wash the cells with standard Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane and the extracellular space. This step is critical to reduce background fluorescence.

-

-

Imaging (Stained Vesicles):

-

Acquire fluorescence images of the stained nerve terminals. The bright puncta represent clusters of synaptic vesicles that have taken up the this compound dye.

-

Labeling of the Readily Releasable Pool (RRP) of Synaptic Vesicles

This protocol takes advantage of the faster dissociation rate of the more hydrophilic this compound to selectively label the RRP, which are the vesicles primed for immediate release.

Procedure:

-

Preparation: As described in section 3.1.

-

Staining (Loading):

-

Stimulate the neurons with high K+ Tyrode's solution in the presence of this compound for a short duration (e.g., 30-60 seconds).

-

Immediately after the stimulation, begin washing with standard Tyrode's solution. The rapid wash-out will remove the dye from the plasma membrane before it can be internalized into vesicles of the reserve pool, thus preferentially labeling the rapidly recycling RRP.

-

-

Wash: Continue washing for 5-10 minutes.

-

Imaging: Acquire images of the stained RRP.

3.3

An In-Depth Technical Guide to FM 2-10 Dye: Excitation, Emission, and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM 2-10, or N-(3-Triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide, is a lipophilic styryl dye renowned for its utility in tracing endocytic and exocytic processes, particularly synaptic vesicle recycling in neurons. Its amphipathic nature, comprising a hydrophilic head group and a lipophilic tail, allows it to reversibly insert into the outer leaflet of cell membranes. A key characteristic of this compound and other FM (Fei Mao) dyes is their significant increase in fluorescence quantum yield upon binding to membranes, while remaining virtually non-fluorescent in aqueous solutions. This property makes it an exceptional tool for dynamically imaging membrane trafficking events in living cells.

Core Photophysical and Chemical Properties

Quantitative Data Summary

For comparative purposes, the following table summarizes the known spectral properties of this compound and the related, commonly used styryl dye, FM 1-43.

| Property | This compound | FM 1-43 (for comparison) | Reference(s) |

| Chemical Name | N-(3-Triethylammoniumpropyl)-4-(4-(diethylamino)styryl)pyridinium dibromide | N-(3-Triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide | [1] |

| Molecular Weight | ~556 g/mol | ~611.5 g/mol | [2][3] |

| Excitation Max (MeOH) | ~510 nm | ~473 nm | [1][4] |

| Emission Max (MeOH) | ~625 nm | ~579 nm | [1][4] |

| Excitation Max (Membranes) | ~480 nm | ~479 nm | [1] |

| Emission Max (Membranes) | ~600 nm | ~598 nm | [1][2] |

| Stokes Shift (in membranes) | ~120 nm | ~119 nm | |

| Quantum Yield | Not explicitly reported; increases significantly in membranes | Not explicitly reported; increases significantly in membranes | [5] |

| Molar Absorptivity (ε) | Not explicitly reported | ~52,000 M⁻¹cm⁻¹ (in MeOH) |

Mechanism of Action in Vesicle Tracking

The utility of this compound in studying vesicle dynamics stems from its inability to cross lipid bilayers due to its charged headgroup. When a cell is bathed in a solution containing this compound, the dye partitions into the outer leaflet of the plasma membrane, causing it to fluoresce. During endocytosis, patches of the plasma membrane invaginate and pinch off to form intracellular vesicles. This process traps the this compound dye within the lumen of these newly formed vesicles. Subsequent removal of the dye from the extracellular solution eliminates the fluorescence from the plasma membrane, leaving only the dye-loaded vesicles fluorescent.

Conversely, during exocytosis, these labeled vesicles fuse with the plasma membrane, releasing their contents, including the this compound dye, back into the extracellular medium. This leads to a decrease in the cell's overall fluorescence, which can be monitored over time to quantify the rate and extent of exocytosis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound dye.

Protocol 1: Staining of Recycling Synaptic Vesicles in Cultured Neurons

This protocol is adapted for primary hippocampal or cortical neuron cultures.

Materials:

-

Cultured neurons on coverslips (12-18 days in vitro)

-

Tyrode's solution (or other suitable physiological saline)

-

High K+ Tyrode's solution (e.g., 45-90 mM KCl, with NaCl concentration adjusted to maintain osmolarity)

-

This compound stock solution (e.g., 1-10 mM in water or DMSO)

-

Imaging chamber

-

Perfusion system

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

-

Preparation:

-

Prepare a working solution of this compound in high K+ Tyrode's solution. A typical final concentration for this compound is 25-100 µM.[6]

-

Mount the coverslip with cultured neurons in the imaging chamber and perfuse with standard Tyrode's solution to wash the cells.

-

-

Loading (Staining):

-

Induce synaptic vesicle cycling by perfusing the neurons with the high K+ Tyrode's solution containing this compound for 1-2 minutes. This depolarization will trigger exocytosis, followed by compensatory endocytosis, which will load the recycling vesicles with the dye.

-

Alternatively, electrical field stimulation (e.g., 10-40 Hz for 30-120 seconds) in the presence of this compound in standard Tyrode's solution can be used to evoke vesicle turnover.[6]

-

-

Wash:

-

Thoroughly wash the neurons with standard Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane. This step is crucial for reducing background fluorescence.

-

-

Imaging:

-

Image the stained nerve terminals using fluorescence microscopy. The fluorescent puncta represent clusters of labeled synaptic vesicles within presynaptic boutons.

-

-

Destaining (Optional):

-

To measure exocytosis, stimulate the neurons again (using high K+ or electrical stimulation) in the absence of the dye.

-

Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released from the fusing vesicles.

-

Experimental Workflow for Vesicle Staining and Destaining

Caption: A generalized workflow for labeling and imaging synaptic vesicle turnover using this compound dye.

Signaling Pathway Context: Synaptic Vesicle Cycling

This compound is not a probe for a specific signaling molecule but rather a tool to visualize the outcome of the complex signaling cascade that governs synaptic vesicle exocytosis and endocytosis. The diagram below illustrates the key stages of the synaptic vesicle cycle that are interrogated using FM dyes.

Caption: The synaptic vesicle cycle, highlighting the stages where this compound is incorporated and released.

Considerations and Limitations

-

Phototoxicity and Photobleaching: Like all fluorescent dyes, this compound is susceptible to photobleaching and can induce phototoxicity with intense or prolonged illumination. It is crucial to minimize light exposure and use the lowest possible dye concentration and excitation intensity that provide an adequate signal-to-noise ratio.

-

Hydrophilicity and Destaining Rate: this compound is more hydrophilic than FM 1-43, which results in a faster rate of departitioning from the membrane (destaining).[1] This can be advantageous for experiments requiring rapid washout but may be a limitation if long-term imaging of stained structures is needed.

-

Non-specific Binding: While FM dyes are known for their specificity for the plasma membrane and endocytic vesicles, some non-specific background staining can occur. Thorough washing is essential to minimize this.

-

Pharmacological Activity: It has been reported that FM dyes, including this compound, can act as antagonists at muscarinic acetylcholine receptors.[7] This potential off-target effect should be considered when interpreting results, especially in cholinergic systems.

Conclusion

This compound remains a valuable and widely used tool for the real-time investigation of membrane trafficking, particularly in the field of neuroscience. Its environment-sensitive fluorescence provides a robust method for visualizing and quantifying the dynamics of endocytosis and exocytosis. By understanding its photophysical properties, mechanism of action, and the nuances of the experimental protocols, researchers can effectively leverage this compound to gain critical insights into the fundamental cellular processes that underpin neuronal communication and other biological phenomena involving vesicle transport.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biotium.com [biotium.com]

- 3. FM1-43 | C30H49Br2N3 | CID 6508724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Dynamics of Vesicle Turnover: A Technical Guide to FM 2-10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the styryl dye FM 2-10, a powerful tool for the real-time visualization and quantitative analysis of synaptic vesicle recycling. Understanding the dynamics of vesicle endocytosis and exocytosis is fundamental to neuroscience and critical for the development of novel therapeutics targeting synaptic transmission. This compound offers a dynamic window into these processes, enabling the detailed study of vesicle pool replenishment, mobilization, and the impact of pharmacological agents on synaptic function.

Core Principles of FM Dyes

FM dyes, including this compound, are amphipathic molecules featuring a lipophilic tail and a hydrophilic head group.[1][2] This structure allows them to reversibly insert into the outer leaflet of cell membranes without permeating them.[2][3] A key characteristic of these dyes is their significant increase in fluorescence quantum yield upon partitioning into a lipid environment compared to when they are in an aqueous solution.[1][4] This property makes them ideal for tracking membrane turnover associated with vesicular trafficking.

The process of using FM dyes for vesicle tracking involves three main steps:

-

Staining (Loading): During periods of neuronal activity, synaptic vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved (endocytosis). When this compound is present in the extracellular solution during endocytosis, the dye becomes trapped within the newly formed vesicles.[2][5]

-

Washing: After the loading phase, the extracellular this compound is washed away, leaving only the fluorescently labeled vesicles within the presynaptic terminal.[2][5]

-

Destaining (Unloading): Subsequent stimulation triggers the exocytosis of the labeled vesicles, releasing the this compound back into the extracellular space and causing a corresponding decrease in fluorescence intensity.[4][5] This fluorescence decay is proportional to the number of vesicles that have undergone exocytosis.[4][5]

Quantitative Insights with this compound

This compound, in comparison to its more lipophilic counterpart FM 1-43, exhibits faster dissociation from the membrane.[3] This property can be exploited to distinguish between different modes of vesicle fusion, such as full-collapse fusion versus "kiss-and-run" events where the fusion pore opens transiently.

| Parameter | This compound | FM 1-43 | Reference |

| Relative Hydrophobicity | Lower | Higher | [3] |

| Washout Time Constant | ~1 second | 3-6 seconds | [3] |

| Typical Concentration | 25–40 µM | 2–10 µM | [3] |

| Destaining Proportion (First Trial) | 93.0% ± 5.9% | 57.9% ± 3.5% | [6] |

| Destaining Proportion (Second Trial) | 1.4% ± 3.8% | 24.0% ± 2.3% | [6] |

| Destaining Proportion (Third Trial) | 2.3% ± 1.6% | 8.6% ± 1.5% | [6] |

Table 1: Comparative properties and destaining kinetics of this compound and FM 1-43 in cultured hippocampal neurons. The faster destaining of this compound suggests it is more readily released upon exocytosis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Synaptic Vesicle Recycling in Cultured Neurons

This protocol outlines the general steps for visualizing and quantifying synaptic vesicle turnover in cultured neurons, such as cerebellar granule neurons or hippocampal neurons.

Materials:

-

Cultured neurons on coverslips

-

Imaging chamber

-

Physiological saline solution (e.g., Tyrode's solution)

-

This compound dye stock solution (1-5 mM in water)

-

High-potassium solution for depolarization (e.g., saline with 90 mM KCl)

-

Field stimulation electrodes

-

Epifluorescence microscope with a high-numerical-aperture water-immersion objective and a sensitive camera (e.g., EMCCD).

-

Image acquisition and analysis software.

Procedure:

-

Preparation:

-

Place a coverslip with cultured neurons in the imaging chamber and perfuse with physiological saline solution for 10 minutes to stabilize the preparation.[7]

-

-

Loading (Staining):

-

Prepare the staining solution by diluting the this compound stock to a final concentration of 25-40 µM in the saline solution.[3]

-

Stimulate the neurons to induce endocytosis in the presence of the this compound solution. This can be achieved through:

-

Electrical Field Stimulation: Deliver a train of action potentials (e.g., 30 Hz for 30-60 seconds).[7]

-

High Potassium Depolarization: Perfuse with a high-potassium solution for 1-2 minutes.

-

-

-

Washing:

-

After stimulation, continue to perfuse with the this compound solution for an additional 60 seconds to allow for the completion of endocytosis.

-

Thoroughly wash the preparation with dye-free saline solution for 5-10 minutes to remove all extracellular and membrane-bound dye.[2]

-

-

Imaging Baseline:

-

Acquire a series of baseline images of the labeled presynaptic terminals at a low frame rate (e.g., 1 frame every 4 seconds) for 1-2 minutes.[7]

-

-

Unloading (Destaining):

-

Stimulate the neurons again using a similar protocol as in the loading step to induce exocytosis of the labeled vesicles.

-

Continue acquiring images throughout the stimulation and for a period afterward to monitor the decrease in fluorescence.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual presynaptic boutons.

-

Measure the average fluorescence intensity within each ROI over time.

-

The rate and extent of fluorescence decay reflect the kinetics and magnitude of vesicle exocytosis.

-

Visualizing Workflows and Pathways

Synaptic Vesicle Recycling Workflow

Caption: Experimental workflow for tracking synaptic vesicle recycling using this compound.

Distinguishing Endocytosis Pathways

Caption: Using FM dyes with different properties to probe endocytic mechanisms.

Off-Target Considerations: Muscarinic Receptor Antagonism

It is important for researchers to be aware that FM dyes, including this compound, can act as antagonists at muscarinic acetylcholine receptors.[8] This off-target effect should be considered when interpreting results, particularly in cholinergic systems or when studying pathways modulated by muscarinic signaling.

| Receptor Subtype | This compound Binding Affinity (Ki, nM) | FM 1-43 Binding Affinity (Ki, nM) | Atropine Binding Affinity (Ki, nM) | Reference |

| M1 | 100 ± 20 | 110 ± 20 | 0.9 ± 0.1 | [8] |

| M2 | 220 ± 40 | 110 ± 20 | 0.7 ± 0.1 | [8] |

| M3 | 130 ± 30 | 100 ± 10 | 0.8 ± 0.1 | [8] |

| M4 | 170 ± 20 | 140 ± 20 | 0.9 ± 0.1 | [8] |

| M5 | 210 ± 30 | 50 ± 10 | 1.1 ± 0.2 | [8] |

Table 2: Binding affinities of FM dyes and atropine for cloned human muscarinic receptor subtypes. Lower Ki values indicate higher affinity.

Caption: this compound can act as an antagonist at muscarinic acetylcholine receptors.

Conclusion

This compound is an invaluable tool for the quantitative study of synaptic vesicle recycling. Its distinct properties, particularly its rapid washout kinetics, allow for detailed investigations into the mechanisms of endocytosis and exocytosis. By following rigorous experimental protocols and being mindful of potential off-target effects, researchers and drug development professionals can leverage this compound to gain critical insights into synaptic function and dysfunction, paving the way for new therapeutic interventions.

References

- 1. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Quantitative analysis of synaptic vesicle pool replenishment in cultured cerebellar granule neurons using FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

FM 2-10 as a Marker for Synaptic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of synaptic vesicle cycling, encompassing exocytosis and endocytosis, is fundamental to neuronal communication. The ability to visualize and quantify these events is crucial for understanding synaptic function in both health and disease, and for the development of novel therapeutics targeting synaptic transmission. Styryl dyes, particularly the FM series of probes, have become indispensable tools for studying synaptic vesicle turnover. This technical guide focuses on FM 2-10, a green fluorescent styryl dye, providing a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data for its application as a marker of synaptic activity.

Core Principles of this compound Function

This compound is an amphipathic molecule with a hydrophilic head and a lipophilic tail. This structure allows it to reversibly insert into the outer leaflet of cell membranes. In an aqueous solution, this compound is virtually non-fluorescent; however, its quantum yield increases dramatically upon partitioning into a lipid environment, such as a cell membrane.[1][2] The charged head group of the dye prevents it from crossing the lipid bilayer, restricting its localization to the outer membrane and the lumen of recycling vesicles.[3]

The use of this compound to track synaptic activity is based on an activity-dependent staining and destaining process. During periods of neuronal activity, synaptic vesicles fuse with the presynaptic membrane (exocytosis) to release neurotransmitters. In the presence of this compound in the extracellular medium, the subsequent retrieval of vesicle membrane via endocytosis traps the dye within the newly formed vesicles. These dye-loaded vesicles then become fluorescent puncta within the presynaptic terminal. Upon subsequent rounds of stimulation, these labeled vesicles undergo exocytosis, releasing the this compound back into the extracellular space, leading to a decrease in fluorescence intensity (destaining). The change in fluorescence intensity is directly proportional to the number of synaptic vesicles that have undergone exocytosis and endocytosis.[1][4]

This compound is more hydrophilic than its commonly used counterpart, FM 1-43.[5] This property results in a faster rate of dissociation from the membrane, which can be advantageous for quantitative measurements as it minimizes background staining and allows for a more rapid and complete release of the dye during exocytosis.[5][6]

Key Experimental Protocols

General Considerations

-

Dye Concentration: Typical working concentrations for this compound range from 25 µM to 400 µM.[1][6][7] The optimal concentration should be determined empirically for the specific preparation and experimental goals.

-

Solutions: Prepare stock solutions of this compound in water, which can be stored at 4°C, protected from light.[1] Dilute the stock solution to the final working concentration in a suitable physiological buffer (e.g., Tyrode's solution).

-

Imaging Setup: An epifluorescence microscope equipped with a water-immersion objective (40x-60x) is generally suitable.[1] For cultured neurons, an inverted microscope with high-resolution oil-immersion objectives can be used.[1] Use a standard fluorescein filter set. To minimize phototoxicity and photobleaching, which can alter vesicle recycling, it is critical to keep illumination to a minimum.[1][8]

Protocol 1: Loading of Synaptic Vesicles with this compound

This protocol describes the general procedure for labeling the total recycling pool of synaptic vesicles.

-

Preparation: Prepare the neuronal culture or tissue slice in the imaging chamber with a continuous perfusion of physiological saline.

-

Baseline Imaging: Acquire baseline images of the field of view before application of the dye.

-

Dye Application: Perfuse the preparation with a solution containing this compound (e.g., 200 µM in Tyrode's solution).[6]

-

Stimulation for Loading: Induce synaptic vesicle cycling to load the vesicles with the dye. Common stimulation methods include:

-

Washout: After stimulation, thoroughly wash the preparation with dye-free physiological saline for 5-10 minutes to remove the dye from the plasma membrane and reduce background fluorescence.[9] At this point, fluorescent puncta corresponding to clusters of dye-loaded synaptic vesicles should be visible.

Protocol 2: Unloading (Destaining) of this compound from Synaptic Vesicles

This protocol is used to measure the release of this compound from labeled vesicles, providing a quantitative measure of exocytosis.

-

Preparation: Use a preparation with this compound loaded vesicles as described in Protocol 1.

-

Baseline Imaging: Acquire a stable baseline of the fluorescent puncta before initiating the unloading stimulation.

-

Stimulation for Unloading: Apply a stimulus to induce exocytosis. The stimulation parameters can be varied to study different aspects of vesicle release:

-

Image Acquisition: Acquire images at regular intervals (e.g., every 1-2 seconds) throughout the stimulation period to monitor the decrease in fluorescence intensity.[8]

-

Post-Stimulation Imaging: Continue imaging for a period after the stimulation ends to ensure that the fluorescence has reached a stable plateau.

-

Determination of Total Vesicle Pool: To normalize the data, a final, strong stimulus (e.g., 900 stimuli at 10 Hz) can be applied to completely destain the terminals.[6] The remaining fluorescence can be considered as non-specific background and subtracted from all measurements.

Quantitative Data Presentation

The following table summarizes quantitative data for this compound from various studies. This allows for a direct comparison of experimental parameters and results.

| Parameter | Value | Experimental Preparation | Reference |

| Working Concentration | 25-40 µM | General | [1] |

| 100 µM | Mammalian Motor Nerve Terminals | [5] | |

| 200 µM | Cultured Hippocampal Neurons | [6] | |

| 400 µM | Hippocampal Slices | [7] | |

| Loading Stimulus | 100 stimuli @ 10 Hz | Cultured Hippocampal Neurons | [6] |

| 90 s in 47 mM K+/2 mM Ca2+ | Hippocampal Slices | [7] | |

| Destaining Stimulus | 1 Hz | Cultured Hippocampal Neurons | [6] |

| 10 Hz | Cultured Hippocampal Neurons | [6] | |

| Fractional Destaining Rate (1 Hz vs. 10 Hz) | Slower at 1 Hz, Faster at 10 Hz | Cultured Hippocampal Neurons | [6] |

| Membrane Dissociation | Faster than FM 1-43 | General | [10] |

Visualizations

Signaling Pathway: The Synaptic Vesicle Cycle

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 4. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes [jove.com]

- 5. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Vesicle pool partitioning influences presynaptic diversity and weighting in rat hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Parallel processing of quickly and slowly mobilized reserve vesicles in hippocampal synapses | eLife [elifesciences.org]

The Discovery and Development of FM Series Styryl Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FM® (Fei Mao) series of styryl dyes are indispensable tools in the study of cellular membrane dynamics, particularly in the field of neuroscience. These amphiphilic molecules possess the unique property of being virtually non-fluorescent in aqueous solutions but exhibiting a dramatic increase in fluorescence quantum yield upon insertion into the lipid bilayer of cell membranes. This characteristic allows for the precise tracking of dynamic cellular processes such as synaptic vesicle exocytosis and endocytosis. This technical guide provides a comprehensive overview of the discovery, development, photophysical properties, and key applications of the FM series of styryl dyes.

Discovery and Core Principles

The utility of FM dyes was first prominently demonstrated in the early 1990s for visualizing synaptic vesicle recycling at the frog neuromuscular junction. The core principle behind their application lies in their chemical structure: a hydrophilic head group, a hydrophobic tail, and a fluorescent styryl core. This amphipathic nature allows them to reversibly partition into the outer leaflet of the plasma membrane.

During neuronal activity, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis) and are subsequently retrieved and reformed (endocytosis). When FM dyes are present in the extracellular medium during this recycling process, they are trapped within the newly formed vesicles. A subsequent wash with dye-free solution removes the surface plasma membrane staining, leaving only the fluorescently labeled vesicles. The fluorescence intensity of a nerve terminal is therefore proportional to the number of recycled vesicles. Conversely, stimulating the neuron in a dye-free solution leads to the release of the dye from the vesicles upon exocytosis, resulting in a decrease in fluorescence. This "staining" and "destaining" process provides a powerful method to quantify the kinetics of synaptic vesicle turnover.[1][2][3]

Structure-Activity Relationship

The photophysical properties and membrane-binding kinetics of FM dyes are intricately linked to their molecular structure. The length of the hydrophobic tail, typically a hydrocarbon chain, is a key determinant of the dye's affinity for the membrane. Longer tails lead to a higher affinity and slower dissociation from the membrane. For instance, FM1-84, with a longer tail than FM1-43, exhibits a slower off-rate. The fluorophore core, consisting of aromatic rings connected by a double bond, dictates the spectral properties of the dye. Modifications to this core can shift the excitation and emission wavelengths.

Quantitative Data: Photophysical and Binding Properties

The selection of an appropriate FM dye is critical for experimental success and depends on the specific application and available imaging equipment. The following tables summarize key quantitative data for several common FM dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in membrane) | Fluorescence Lifetime (ns) |

| FM1-43 | ~480 | ~580 | High (increases >100-fold)[4] | Not consistently reported |

| FM1-84 | ~480 | ~560 | High | Not consistently reported |

| FM2-10 | ~480 | ~560 | Moderate | Not consistently reported |

| FM4-64 | ~558 | ~634[5] | High | Not consistently reported |

| FM5-95 | ~560 | ~635 | Moderate | Not consistently reported |

| Dye | Dissociation Constant (Kd) | Off-rate (koff) (s⁻¹) | On-rate (kon) (μM⁻¹s⁻¹) |

| FM1-43 | 4.2 μM | ~100 | ~24 |

| FM1-84 | 1.3 μM | ~30 | ~23 |

| FM2-10 | ~7 μM | ~120 | ~17 |

| FM4-64 | 3.2 μM | ~100 | ~31 |

Note: Photophysical properties such as quantum yield and lifetime can be highly dependent on the specific lipid environment and experimental conditions. The values presented are approximate and intended for comparative purposes.

Experimental Protocols

Protocol 1: Staining and Destaining of Synaptic Vesicles in Cultured Neurons

This protocol describes the general procedure for labeling and imaging synaptic vesicle recycling in dissociated hippocampal neurons using FM dyes.

Materials:

-

Primary hippocampal neuronal cultures (14-28 days in vitro)

-

HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, and 10 mM HEPES, pH 7.4.

-

High K⁺ HBS: 90 mM KCl, 50 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, and 10 mM HEPES, pH 7.4.

-

FM dye stock solution (e.g., 1-5 mM in DMSO or water)

-

Glutamate receptor antagonists (e.g., 10 μM CNQX and 50 μM APV)

-

Inverted fluorescence microscope with a high-numerical-aperture objective (e.g., 60x oil immersion) and a sensitive camera (e.g., EMCCD or sCMOS).

-

Field stimulation electrodes and a stimulus isolator.

Procedure:

-

Preparation:

-

Pre-warm HBS and high K⁺ HBS to 37°C.

-

Prepare the FM dye working solution by diluting the stock solution in high K⁺ HBS to a final concentration of 5-10 μM (e.g., for FM1-43). Protect the solution from light.

-

Mount the coverslip with cultured neurons onto the imaging chamber.

-

-

Staining (Loading):

-

Wash the neurons with HBS.

-

To induce synaptic vesicle recycling, replace the HBS with the FM dye working solution (in high K⁺ HBS).

-

Incubate for 1-2 minutes at room temperature. This will depolarize the neurons, causing exocytosis and subsequent endocytosis, leading to the uptake of the FM dye into synaptic vesicles.

-

-

Washing:

-

Rapidly wash out the FM dye solution with HBS for 5-10 minutes to remove the dye from the plasma membrane. A continuous perfusion system is recommended for efficient washing.

-

-

Imaging Baseline:

-

Acquire baseline fluorescence images of the labeled nerve terminals.

-

-

Destaining (Unloading):

-

To induce exocytosis and release of the FM dye, stimulate the neurons in dye-free HBS. This can be achieved by:

-

High K⁺ stimulation: Perfuse the chamber with high K⁺ HBS.

-

Electrical field stimulation: Apply electrical pulses (e.g., 10 Hz for 30-120 seconds) using field electrodes.

-

-

Acquire a time-lapse series of images during the stimulation to monitor the decrease in fluorescence as the dye is released.

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decrease during destaining reflects the rate of exocytosis.

-

Visualizations

Experimental Workflow for FM Dye Imaging of Synaptic Vesicles

Caption: General experimental workflow for studying synaptic vesicle recycling using FM dyes.

Clathrin-Mediated Endocytosis Pathway

FM dyes are internalized into cells primarily through endocytosis. One of the major pathways for this process is clathrin-mediated endocytosis.

Caption: Key steps in the clathrin-mediated endocytosis pathway, a primary mechanism for FM dye uptake.[6][7][8][9]

Conclusion

The FM series of styryl dyes remain a cornerstone of research into membrane trafficking and synaptic physiology. Their unique photophysical properties and the well-established protocols for their use provide a robust platform for quantitative analysis of exocytosis and endocytosis. As imaging technologies continue to advance, the applications for these versatile probes are likely to expand, offering even deeper insights into the intricate workings of the cell. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to effectively employ FM dyes in their investigations of cellular function and the effects of novel therapeutic agents on membrane dynamics.

References

- 1. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. FM1-43 dye ultrastructural localization in and release from frog motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

- 8. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

Methodological & Application

Application Notes and Protocols for Monitoring Endocytosis Using FM 2-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent styryl dye FM 2-10 for real-time monitoring and quantification of endocytosis. This document outlines the principles of this compound function, detailed experimental protocols for various applications, and methods for data analysis.

Introduction to this compound

This compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of the cell membrane.[1][2] Its chemical structure consists of a hydrophilic head group that prevents it from crossing the lipid bilayer and a lipophilic tail that anchors it within the membrane.[3][4] During endocytosis, portions of the plasma membrane invaginate and pinch off to form intracellular vesicles. As the membrane turns over, this compound that is partitioned in the plasma membrane becomes trapped within these newly formed endocytic vesicles.[5][6] The resulting increase in intracellular fluorescence provides a direct measure of endocytic activity.

This compound is a more hydrophilic analog of the more commonly used FM 1-43.[7] This property results in a faster rate of destaining from the plasma membrane, which can be advantageous for reducing background fluorescence and for quantitative applications where a clear distinction between internalized and surface-bound dye is crucial.[8] However, it is important to note that higher concentrations of this compound may be required to achieve staining comparable to that of FM 1-43.[5][8]

Principle of Endocytosis Monitoring with this compound

The use of this compound to monitor endocytosis is based on the following principles:

-

Membrane Staining: The dye rapidly partitions into the outer leaflet of the plasma membrane of live cells.

-

Fluorescence Enhancement: The quantum yield of this compound fluorescence increases significantly when it is in a lipid environment compared to an aqueous solution.[6]

-

Activity-Dependent Uptake: The internalization of the dye is dependent on active endocytosis. In the absence of endocytic activity, the dye remains on the cell surface and can be washed away.

-

Quantification: The intensity of the internalized fluorescence is proportional to the amount of membrane retrieved through endocytosis.[1] By measuring the change in fluorescence over time, the rate and extent of endocytosis can be quantified.

Data Presentation: Quantitative Parameters for this compound Application

The following table summarizes key experimental parameters for using this compound to monitor endocytosis in various cell types and experimental contexts, as derived from published studies.

| Cell Type | This compound Concentration | Incubation/Loading Time | Stimulation Method | Key Findings/Application |

| Frog Motor Nerve Terminals | 5 µM | During stimulation (e.g., 60s) | Electrical stimulation (e.g., 30 Hz) | Imaging bulk endocytosis in real-time.[3][9] |

| Rat Cerebrocortical Synaptosomes | Not specified | Optimized for maximal uptake | High K+ / Ca2+ or Hypertonic Sucrose | Differentiating between different endocytic pathways.[10] |

| Dorsal Root Ganglion (DRG) Neurons | 20 µM or 100 µM | 3 minutes | Ligand-induced (e.g., ADP, 5-HT) or 80 mM KCl | Real-time imaging of ligand-GPCR binding induced endocytosis.[8] |

| Cultured Hippocampal Neurons | 100 µM | 60 seconds post-stimulation | Electrical stimulation (e.g., 40 Hz, 1200 pulses) | Labeling the total recycling pool of synaptic vesicles.[11] |

| General Neuronal Cultures | 25-40 µM | 1 minute for diffusion, then during stimulation | High K+ or electrical stimulation | General protocol for staining and destaining of synaptic vesicles.[6] |

Experimental Protocols

General Protocol for Monitoring Endocytosis in Cultured Neurons

This protocol provides a general framework for labeling endocytic vesicles in cultured neurons.

Materials:

-

This compound dye (stock solution in water or DMSO)

-

HEPES-buffered saline (HBS) or other suitable imaging buffer

-

High potassium (High K+) stimulation buffer (e.g., HBS with 90 mM KCl, with osmolarity compensated by reducing NaCl)

-

Cultured neurons on coverslips

Protocol:

-

Preparation: Place a coverslip with cultured neurons in an imaging chamber and perfuse with HBS.

-

Baseline Imaging: Acquire a baseline fluorescence image before adding the dye to assess background fluorescence.

-

Dye Loading: Perfuse the cells with HBS containing the desired concentration of this compound (e.g., 25-100 µM). Allow the dye to equilibrate and stain the plasma membrane for 1-2 minutes.

-

Stimulation: To induce endocytosis, replace the dye-containing HBS with a high K+ stimulation buffer also containing this compound. Stimulate for a defined period (e.g., 1-5 minutes).

-

Washing: After stimulation, wash the cells extensively with dye-free HBS to remove the dye from the plasma membrane. This step is critical for visualizing the internalized vesicles against a low background. A more rapid and complete wash can be achieved using cyclodextrin-based reagents like ADVASEP-7.

-

Image Acquisition: Acquire fluorescence images of the cells. The fluorescent puncta represent clusters of newly formed endocytic vesicles containing this compound.

-

Data Analysis: Quantify the fluorescence intensity of individual puncta or the total fluorescence of the cell to determine the extent of endocytosis. This can be done by defining regions of interest (ROIs) and measuring the mean fluorescence intensity.[1]

Protocol for Studying Bulk Endocytosis

Bulk endocytosis is a high-capacity endocytic pathway that is often triggered by intense stimulation. This compound can be used to study this process, often in comparison with the more lipophilic FM 1-43.

Materials:

-

This compound and FM 1-43 dyes

-

Physiological saline solution

-

High-frequency electrical stimulator

Protocol:

-

Dye Application: Add this compound (e.g., 5 µM) to the bath solution containing the preparation (e.g., frog motor nerve terminals).[3]

-

Stimulation: Apply high-frequency electrical stimulation (e.g., 30 Hz for 60 seconds) to induce robust synaptic activity and trigger bulk endocytosis.[9]

-

Live Imaging: Image the nerve terminal in real-time during stimulation to observe the formation of large fluorescent structures (cisternae) characteristic of bulk endocytosis.[9]

-

Washout and Destaining: After a recovery period, wash out the this compound from the bath. The persistence of fluorescence in large intracellular compartments confirms their closure from the extracellular space. Subsequent stimulation in a dye-free solution will lead to the destaining of recycled vesicles.

-

Comparative Analysis: Compare the uptake and washout kinetics of this compound with those of FM 1-43 under the same stimulation conditions. Differences in labeling can provide insights into the properties of the endocytic structures.[9][12]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Experimental workflow for monitoring endocytosis using this compound.

Caption: Signaling pathway for GPCR-mediated endocytosis monitored by this compound.

Applications in Research and Drug Development

-

Studying Synaptic Vesicle Recycling: this compound is extensively used to study the dynamics of synaptic vesicle endocytosis, exocytosis, and recycling at presynaptic terminals.[4][6]

-

Investigating Different Endocytic Pathways: By modulating experimental conditions and comparing with other probes, this compound can help dissect the contributions of different endocytic mechanisms, such as clathrin-mediated and bulk endocytosis.[7][10]

-

High-Throughput Screening: The fluorescence-based readout makes this compound suitable for developing assays to screen for compounds that modulate endocytosis. This is valuable in drug discovery for neurological disorders and other diseases where endocytosis is dysregulated.

-

Analyzing Receptor Trafficking: The internalization of membrane receptors, such as G-protein coupled receptors (GPCRs), can be monitored by observing the uptake of this compound following ligand stimulation.[8]

Important Considerations and Limitations

-

Concentration Dependence: The optimal concentration of this compound needs to be determined empirically for each cell type and experimental setup, as it is generally less potent than FM 1-43.[8][12]

-

Phototoxicity and Photobleaching: As with any fluorescent dye, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is important to minimize exposure times and use the lowest possible laser power.

-

Off-Target Effects: At concentrations used for monitoring endocytosis, FM dyes have been shown to act as antagonists at muscarinic acetylcholine receptors.[13] This potential pharmacological activity should be considered when interpreting results, especially in neuronal systems.

-

Non-Specific Staining: Incomplete washing can lead to background fluorescence from dye remaining on the plasma membrane. Efficient washing protocols are crucial for obtaining a good signal-to-noise ratio.[4]

-

Mode of Entry: In some specialized cells, like inner hair cells, FM dyes may enter through mechanotransducer channels, which can complicate the interpretation of fluorescence signals as a measure of endocytosis.[12]

By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can effectively utilize this compound as a powerful tool to investigate the dynamic process of endocytosis in a wide range of biological systems.

References

- 1. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes [jove.com]

- 2. Endocytosis and Pinocytosis | Thermo Fisher Scientific - HU [thermofisher.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Live imaging of bulk endocytosis in frog motor nerve terminals using FM dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Differential labelling of bulk endocytosis in nerve terminals by FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

Live-Cell Imaging with FM 2-10 Fluorescent Dye: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM 2-10 is a lipophilic styryl dye widely used in live-cell imaging to investigate membrane trafficking, particularly synaptic vesicle endocytosis and exocytosis.[1][2][3] As an amphipathic molecule, it inserts into the outer leaflet of the plasma membrane where it becomes intensely fluorescent.[2] The dye is virtually non-fluorescent in aqueous solutions, and its fluorescence quantum yield increases dramatically upon partitioning into a lipid environment.[1] This property makes it an excellent tool for tracking the internalization of cell membranes during endocytosis. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.

Properties of this compound